molecular formula C23H23F3N4O2 B2957851 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 932476-13-6

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2957851
CAS RN: 932476-13-6
M. Wt: 444.458
InChI Key: YGDZLKGYOXUFOW-UHFFFAOYSA-N
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Description

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H23F3N4O2 and its molecular weight is 444.458. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modifications

  • Research has explored the synthesis and insecticidal activity of derivatives of N-(4-chloro-3-methyl-5-isothiazolyl)-2-[p-[(alpha,alpha, alpha-trifluoro-p-tolyl)oxy]phenyl]acetamide, showcasing methods for functional group transformations to derive compounds with efficacy as broad-spectrum insecticides (Samaritoni et al., 1999).
  • Studies on quinazolinyl acetamides for their analgesic and anti-inflammatory activities highlighted the synthesis of novel compounds from anthranilic acid, indicating potential pharmaceutical applications (Alagarsamy et al., 2015).

Biological Activities and Mechanisms

  • Investigations into the ORL1 (orphanin FQ/nociceptin) receptor identified potent ligands, providing insights into the development of novel agonists with potential therapeutic benefits (Röver et al., 2000).
  • The antioedematogenic and antinociceptive actions of novel bradykinin B2 receptor antagonists were examined, revealing significant effects on rat paw oedema and suggesting implications for pain management (de Campos et al., 1996).

Antimicrobial Activity

  • A study on novel sulphonamide derivatives assessed their antimicrobial activity, offering insights into the development of new compounds with potential for treating infections (Fahim & Ismael, 2019).

Structural Elucidation and Assessment

  • Microwave-assisted synthesis of acetamides and propionamide derivatives from N-acylisatin highlighted the efficiency of new synthetic routes and their biological assessment against bacterial and fungal strains, indicating the potential for developing antimicrobial agents (Ghazzali et al., 2012).

Mechanism of Action

This compound is a complex organic molecule, and its specific biological activity could depend on a variety of factors. It’s possible that this compound could interact with multiple targets in the body, leading to a variety of physiological effects. The trifluoromethyl group, for example, is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O2/c1-15-6-8-16(9-7-15)20-21(32)29-22(28-20)10-12-30(13-11-22)14-19(31)27-18-5-3-2-4-17(18)23(24,25)26/h2-9H,10-14H2,1H3,(H,27,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDZLKGYOXUFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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